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molecular formula C7H6N2O2S B8804800 methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate

methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B8804800
M. Wt: 182.20 g/mol
InChI Key: XJFHCHXRJZRZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

To a solution of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid (G-1) (3.0 g, 17.9 mmol) in MeOH (50 mL) was added concentrated H2SO4 (0.3 mL). The reaction mixture was stirred at reflux for 60 h. Solvent was removed in vacuo. Ethyl acetate was added to dilute the mixture. The mixture was washed with aqueous NaHCO3 solution, dried over Na2SO4, and concentrated in vacuo to afford the title compound (2.4 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[C:7]([C:9]([OH:11])=[O:10])[S:8][C:4]=2[CH:3]=[N:2]1.OS(O)(=O)=O.[CH3:17]O>>[NH:1]1[C:5]2[CH:6]=[C:7]([C:9]([O:11][CH3:17])=[O:10])[S:8][C:4]=2[CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1N=CC2=C1C=C(S2)C(=O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
ADDITION
Type
ADDITION
Details
to dilute the mixture
WASH
Type
WASH
Details
The mixture was washed with aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C1C=C(S2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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